2,7-Dibromoanthraquinone
Overview
Description
2,7-Dibromoanthraquinone is a chemical compound, also known as 2,7-dibromo-9,10-anthraquinone . It is a deep red crystal with combustibility . It has high stability and solubility, dissolving in organic solvents such as chloroform, dichloromethane, and dimethylformamide . It is stable in air but decomposes under light .
Synthesis Analysis
This compound can be synthesized by reacting bromoanthraquinone with bromine . The reaction typically takes place in an organic solvent with the addition of a suitable catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C14H6Br2O2 . It has a molecular weight of 366 . The structure of this compound contains a total of 26 bonds, including 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones .
Chemical Reactions Analysis
In the field of electrochemical applications, anthraquinone derivatives, including this compound, have been investigated . For example, a new sulfamidic acid anthraquinone derivative was synthesized from 2,6-diaminoanthraquinone with high yields, designed for utilization in redox flow batteries . The active material was investigated with cyclic voltammetry, revealing a reversible redox reaction at approximately 0.65 V vs. Ag/AgCl at pH-values above 12 .
Physical And Chemical Properties Analysis
This compound has a melting point of 249°C and a boiling point of 491.8±45.0 °C . Its density is roughly estimated to be 1.7410, and it has a refractive index of 1.4947 .
Scientific Research Applications
Carcinogenicity and Toxicological Studies
- Toxicology and Carcinogenesis Studies : The National Toxicology Program conducted studies on 1-Amino-2,4-Dibromoanthraquinone, a related compound of 2,7-Dibromoanthraquinone. These studies were designed to evaluate the potential carcinogenicity and other toxic effects in rats and mice. The results showed significant chemical-related increases in the incidences of benign and malignant neoplasms in the liver, large intestine, kidney, and urinary bladder of both male and female rats (National Toxicology Program, 1996).
Anticancer Activity
Anticancer Effect of Anthraquinone Derivatives : A study on 2,7-Dihydroxy-3-methylanthraquinone demonstrated significant anticancer activity against gastric cancer cells, both in vitro and in vivo. This suggests that certain derivatives of anthraquinones, like this compound, may have potential applications in cancer therapy (Zhu et al., 2016).
Telomerase Inhibition and Anti-Proliferative Effects : Another study found that a series of 2,7-diamidoanthraquinone derivatives exhibited potent telomerase inhibitory activity and anti-proliferative effects against various cancer cell lines. This research suggests the potential of similar compounds, such as this compound, in developing novel anticancer chemotherapeutic agents (Huang et al., 2008).
Energy Storage Applications
- Organic Flow Batteries : Anthraquinone derivatives, including this compound, are being investigated for their use in organic flow batteries. These compounds are valued for their rapid redox kinetics and chemical tunability, making them suitable for large-scale energy storage applications (Gerhardt et al., 2016).
Molecular Docking and Drug Development
- In silico Molecular Docking : Anthraquinones have been studied for their interaction with specific genes, such as Bax and Bcl-2, which are involved in apoptosis. This type of research, including computational docking simulation studies, opens up possibilities for using anthraquinones like this compound in drug development (Kanagavalli et al., 2021).
Safety and Hazards
2,7-Dibromoanthraquinone is a toxic chemical substance that poses potential hazards to humans and the environment . It can enter the human body through inhalation, skin contact, and ingestion . When handling it, appropriate personal protective equipment, such as gloves and goggles, should be worn . It should be stored and handled according to relevant safety procedures .
Mechanism of Action
Target of Action
Anthraquinones, the class of compounds to which 2,7-dibromoanthraquinone belongs, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Anthraquinones are known to perform various redox reactions in aqueous or organic phases . They can undergo hydrogen transfer with other compounds under light conditions, thereby efficiently catalyzing redox reactions .
Biochemical Pathways
Anthraquinones are recognized as high-efficiency photocatalysts that can perform various redox reactions . These reactions could potentially affect various biochemical pathways, particularly those involving redox reactions.
Pharmacokinetics
A related compound, 1-amino-2,4-dibromoanthraquinone (adbaq), is known to be rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of ADBAQ is metabolized, and both ADBAQ and its metabolites are excreted in the feces and urine . It’s possible that this compound may have similar ADME properties.
Result of Action
In cultured mammalian cells, anthraquinones caused chromosomal aberrations and sister chromatid exchange .
Action Environment
It’s known that anthraquinones are stable in air but can decompose under the influence of light . The photocatalytic activity of anthraquinones can also be affected by the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent .
properties
IUPAC Name |
2,7-dibromoanthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKIJMSLTKGUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302089 | |
Record name | 2,7-Dibromo-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
605-42-5 | |
Record name | 2,7-Dibromo-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dibromo-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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